N-(3-Aminopropyl)sulfamide
Description
N-(3-Aminopropyl)sulfamide is an organosulfur compound characterized by a sulfamide group (–SO₂NH–) linked to a 3-aminopropyl chain. This structure imparts unique physicochemical properties, including nucleophilicity from the amine group and stability from the sulfamide moiety. It is frequently utilized in organic synthesis, particularly as a crosslinking agent or intermediate in polymer chemistry. For instance, it has been employed in the derivatization of Coomassie Blue (CB) to create acrylamide-terminated forms for hydrogel nanoparticles, enhancing applications in biomedical imaging .
Properties
Molecular Formula |
C3H11N3O2S |
|---|---|
Molecular Weight |
153.21 g/mol |
IUPAC Name |
1-amino-3-(sulfamoylamino)propane |
InChI |
InChI=1S/C3H11N3O2S/c4-2-1-3-6-9(5,7)8/h6H,1-4H2,(H2,5,7,8) |
InChI Key |
JYXALWFVSLSLIR-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)CNS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(3-Aminopropyl)sulfamide can be synthesized through several methods. One common approach involves the reaction of 3-aminopropylamine with sulfuryl chloride (SO2Cl2) in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(3-Aminopropyl)sulfamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfide.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted amines and sulfonamides.
Scientific Research Applications
N-(3-Aminopropyl)sulfamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including polymers and catalysts.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: this compound derivatives are explored for their antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives
Mechanism of Action
The mechanism of action of N-(3-Aminopropyl)sulfamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The compound’s sulfonamide group is crucial for its binding affinity and specificity. Pathways involved include the inhibition of folate synthesis in bacteria, leading to antimicrobial effects .
Comparison with Similar Compounds
N-(3-Aminopropyl)-2-pipecoline and N-(3-Aminopropyl)-2-pyrrolidinone
These compounds feature heterocyclic groups (piperidine and pyrrolidone rings, respectively) attached to the aminopropyl chain. Unlike N-(3-Aminopropyl)sulfamide, these derivatives are optimized for metal ion sorption. Studies show:
| Compound | Ag(I) Sorption Capacity (mg/g) | Selectivity for Ag(I) Over Pb(II) |
|---|---|---|
| N-(3-Aminopropyl)-2-pipecoline | 105.4 | High in real solutions |
| N-(3-Aminopropyl)-2-pyrrolidinone | 117.8 | Moderate |
| This compound | Not reported | Not applicable |
Polyaminopropyl Biguanide (PAPB)
PAPB is a polymer where N-(3-Aminopropyl)imidodicarbonimidic diamide units repeat, forming a biguanide-containing structure. Key differences:
- Functional Groups: PAPB contains biguanide (–NH–C(=NH)–NH–) moieties, whereas this compound has sulfamide (–SO₂NH–).
- Applications : PAPB is used in cosmetics and antimicrobial agents, leveraging its cationic nature for microbial membrane disruption. In contrast, sulfamide derivatives are more common in covalent conjugation (e.g., hydrogel crosslinking) .
Comparison with Sulfamide Derivatives
N-[4-(2,2-Dimethyl-1,3-benzodioxol-5-yl)phenyl]sulfamide
This aromatic sulfamide derivative is investigated as a drug candidate targeting mRNA of KIF11, a protein involved in cell division. Unlike this compound, its bulky aromatic substituents enhance target specificity but reduce solubility. No direct pharmacological data are available for the aminopropyl variant .
N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide hydrochloride
This compound combines a naphthalene sulfonamide group with the aminopropyl chain. The chloro and naphthalene groups increase lipophilicity, making it suitable for hydrophobic interactions in drug design. However, its sulfonamide (–SO₂NH–) group differs from sulfamide (–NH–SO₂–NH–) in connectivity, altering electronic properties and reactivity .
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